molecular formula C10H16N2O B2373309 [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine CAS No. 1247657-33-5

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine

Cat. No.: B2373309
CAS No.: 1247657-33-5
M. Wt: 180.251
InChI Key: YPEIRWHGZDKSGH-UHFFFAOYSA-N
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Description

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine is a chemical compound that features a cyclopropyl group attached to an oxazole ring, which is further linked to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylamine with an appropriate oxazole precursor under controlled conditions . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce amine derivatives with altered oxidation states.

Scientific Research Applications

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the oxazole ring enhances its reactivity and binding interactions.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)11-6-9-5-10(13-12-9)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEIRWHGZDKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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